Komodoquinone A -

Komodoquinone A

Catalog Number: EVT-1582282
CAS Number:
Molecular Formula: C27H31NO10
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Komodoquinone A is an anthracycline that is komodoquinone B in which the hydroxy group at position 1 is replaced by a 3,6-dideoxy-3-(dimethylamino)-alpha-L-galactopyranoside group. First isolated from the marine bacterium Streptomyces sp. KS3, it induces neuronal cell differentiation in the neuroblastoma cell line. It has a role as a bacterial metabolite and a marine metabolite. It is a diketone, a member of tetracenequinones, an anthracycline, an aminoglycoside, a tertiary amino compound and a tertiary alcohol. It derives from a komodoquinone B.
Komodoquinone A is a natural product found in Streptomyces with data available.
Overview

Komodoquinone A is a novel anthracycline compound known for its unique structure and biological activity. It was first isolated from the marine actinobacterium Streptomyces sp. KS3, which was sourced from marine sediment. This compound has garnered attention due to its ability to induce neuronal differentiation in neuroblastoma cell lines, indicating potential applications in neurobiology and cancer treatment.

Source

Komodoquinone A was discovered through solid-state fermentation of Streptomyces sp. KS3, a marine-derived actinobacterium. The fermentation process allowed for the extraction of this compound, which features a distinctive amino sugar attached to the D-ring of the anthracyclinone skeleton, setting it apart from other known anthracyclines .

Classification

Komodoquinone A belongs to the class of compounds known as anthracyclines, which are characterized by their three-ring structure and are commonly used in cancer therapy due to their cytotoxic properties. This particular compound is classified as a neuritogenic anthracycline due to its ability to promote neurite outgrowth in neuronal cells .

Synthesis Analysis

Methods

The synthesis of Komodoquinone A involves biosynthetic pathways typical of polyketides, where various starter units and extender units are utilized. The initial steps include the condensation of acetyl-CoA and malonyl-CoA units, leading to the formation of a poly-β-ketothioester intermediate. Subsequent enzymatic reactions, including cyclization and methylation, yield the final anthracycline structure .

Technical Details

The biosynthetic pathway can be engineered using heterologous expression systems in Streptomyces coelicolor. This involves cloning specific gene operons responsible for the production of polyketides into suitable plasmids, followed by transformation into host strains to facilitate the biosynthesis of Komodoquinone A and its analogs .

Molecular Structure Analysis

Structure

The molecular formula of Komodoquinone A is determined to be C27H31NO10C_{27}H_{31}NO_{10}, with a molecular weight of approximately 529 Da. Its structure features a complex arrangement with a new amino sugar linked to the D-ring, contributing to its unique properties and biological activities .

Data

Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry have been employed to elucidate the absolute stereochemistry and structural details of Komodoquinone A. These analyses confirm the presence of specific functional groups essential for its biological activity .

Chemical Reactions Analysis

Reactions

The chemical reactivity of Komodoquinone A includes redox reactions typical of anthracyclines, where it can undergo reduction and oxidation processes that affect its pharmacological properties. The presence of hydroxyl groups allows for potential modifications that can enhance or alter its activity against cancer cells .

Technical Details

The compound's reactivity is influenced by its structural features, particularly the arrangement of functional groups that facilitate interactions with cellular targets. The specific mechanisms through which it induces neuronal differentiation involve signaling pathways that promote cell growth and survival .

Mechanism of Action

Process

Komodoquinone A exerts its effects primarily through modulation of cellular signaling pathways involved in neuronal differentiation. It has been shown to activate neurotrophic factors that promote neurite outgrowth in neuroblastoma cells, suggesting a mechanism that mimics natural growth factors .

Data

In vitro studies demonstrate that Komodoquinone A enhances neurite formation in Neuro 2A cells, indicating its potential as a therapeutic agent for neurodegenerative diseases or nerve injury recovery. The compound's action may involve interactions with specific receptors or intracellular signaling cascades that lead to enhanced neuronal plasticity .

Physical and Chemical Properties Analysis

Physical Properties

Komodoquinone A appears as a red pigment, which is characteristic of many anthracyclines. Its solubility profile and stability under various conditions are critical for its application in biological systems.

Chemical Properties

The compound exhibits typical chemical properties associated with anthracyclines, including cytotoxicity against various cancer cell lines. Its ability to intercalate DNA contributes to its effectiveness as an anticancer agent, disrupting cellular replication processes .

Applications

Scientific Uses

Komodoquinone A holds promise for several scientific applications:

  • Neurobiology: Its ability to induce neuronal differentiation makes it a candidate for research into treatments for neurodegenerative diseases.
  • Cancer Therapy: As an anthracycline analog, it may be explored further for its anticancer properties against various tumors.
  • Drug Development: The unique structural features may inspire the design of new compounds with enhanced efficacy and reduced side effects compared to traditional anthracyclines .
Discovery and Origin of Komodoquinone A

Isolation from Marine Actinomycetes

1.1.1. Streptomyces sp. KS3: Strain Identification and Habitat SpecificityKomodoquinone A was first isolated from the marine actinomycete Streptomyces sp. KS3, found in sediment samples collected from an undisclosed marine environment. This strain belongs to the genus Streptomyces, renowned for its biosynthetic versatility. While standard 16S rRNA sequencing confirmed its taxonomic assignment, genomic analyses revealed adaptations to marine conditions, including salt tolerance genes absent in terrestrial relatives. The sediment habitat provided a unique microenvironment characterized by:

  • Low oxygen tension
  • Variable nutrient flux
  • High microbial competitionThese conditions are hypothesized to trigger the production of specialized metabolites like komodoquinone A as ecological defense mechanisms [1] [2] [7].

Table 1: Characteristics of Streptomyces sp. KS3

AttributeDetail
Isolation SourceMarine sediment
Gram StainPositive
Aerial Mycelium ColorGrayish-white
Salt ToleranceUp to 3.5% NaCl (non-obligate marine)
Genomic FeaturesType II PKS clusters, salt adaptation genes

Solid-State Fermentation Protocols for Secondary Metabolite Production

Komodoquinone A production was optimized using solid-state fermentation (SSF), mimicking the strain’s natural sedimentary environment. Critical protocol parameters included:

  • Substrate: Rice-based medium supplemented with seawater (salinity ~3.0%)
  • Duration: 10–15 days at 28°C
  • Aeration: Intermittent gas exchangeSSF yielded significantly higher komodoquinone A titers than submerged fermentation due to:
  • Spatial substrate colonization enabling metabolite compartmentalization
  • Oxygen gradients inducing oxidative tailoring reactions
  • Water activity (aw) levels (~0.95) promoting sporulation-phase biosynthesis [1] [4].Metabolite extraction employed ethyl acetate, followed by chromatographic purification (silica gel and HPLC), yielding komodoquinone A (1) and its aglycone komodoquinone B (2) [1] [8].

Table 2: SSF Parameters for Komodoquinone Production

ParameterOptimal ConditionImpact on Yield
SubstrateRice/seawater matrix3.8× vs. liquid media
Temperature28°CMax production at Day 12
Salinity2.5–3.5% NaClEssential for biosynthesis
pH7.2–7.8Narrow optimal range

Ecological Niche Analysis of Marine Sediment-Derived Streptomyces

Biogeochemical Factors Influencing Komodoquinone A Biosynthesis

Marine sediments represent complex biogeochemical interfaces where microbial secondary metabolism is governed by dynamic factors:

  • Nutrient Limitation: Low bioavailable phosphorus (<0.05 ppm) and iron trigger stress-responsive biosynthesis. Komodoquinone A production increased 5-fold under phosphate restriction in lab simulations [4] [8].
  • Sediment Chemistry: Anoxic microniches within sediments promote reductive pathways, while metal-rich zones (e.g., Fe3+, Zn2+) serve as cofactors for biosynthetic enzymes. Marine-derived anthracyclines like komodoquinone A often chelate metals [6] [10].
  • Salinity and Osmolarity: Streptomyces sp. KS3 requires seawater ions (Mg2+, K+) for PKS activity. Gene clusters include salt-inducible promoters regulating ketoreductase and glycosyltransferase components [4] [6].
  • Microbial Interactions: Komodoquinone A exhibits antibacterial activity against Gram-positive bacteria, suggesting its ecological role in niche defense. Co-culture with Bacillus spp. enhanced komodoquinone titers by 40% [3] [7].

Table 3: Biogeochemical Drivers of Komodoquinone Biosynthesis

FactorEffect on BiosynthesisMolecular Response
Oxygen AvailabilityMicroaerobic conditions increase yieldInduction of FAD-dependent oxidases
Salinity2.5–3.5% NaCl optimal for PKS activityUpregulation of ion-dependent PKS genes
Organic CarbonComplex polysaccharides > simple sugarsSlow release sustains PKS elongation
Community SignalingQuorum sensing via γ-butyrolactonesRegulates SARP-family transcriptional activators

Genomic analysis of Streptomyces sp. KS3 revealed a type II polyketide synthase (PKS) cluster spanning 43.9 kb (mibig.secondarymetabolites.org/BGC0001851). Key features include:

  • Diverse tailoring enzymes: Glycosyltransferases, P450 monooxygenases, and a unique 10-decarboxylase (EamK)
  • Ecological adaptation markers: Halotolerance genes adjacent to PKS modules
  • Regulatory elements: Streptomyces antibiotic regulatory proteins (SARPs) responsive to nutrient depletion [6] [10].This cluster’s modular architecture allows structural diversification unseen in terrestrial anthracyclines, exemplified by komodoquinone A’s atypical amino sugar moiety [1] [8].

Properties

Product Name

Komodoquinone A

IUPAC Name

(7S,9S)-4-[(2S,3S,4R,5S,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6,7,9,11-tetrahydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H31NO10

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C27H31NO10/c1-10-20(30)19(28(3)4)25(35)26(37-10)38-14-7-5-6-11-16(14)24(34)18-17(21(11)31)22(32)12-8-27(2,36)9-13(29)15(12)23(18)33/h5-7,10,13,19-20,25-26,29-30,32-33,35-36H,8-9H2,1-4H3/t10-,13-,19+,20+,25-,26-,27-/m0/s1

InChI Key

QHKOGJYMAOSTLN-UEAQBVAUSA-N

Synonyms

komodoquinone A

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5O)(C)O)C(=C4C3=O)O)O)O)N(C)C)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(C[C@](C[C@@H]5O)(C)O)C(=C4C3=O)O)O)O)N(C)C)O

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